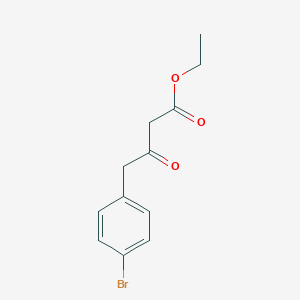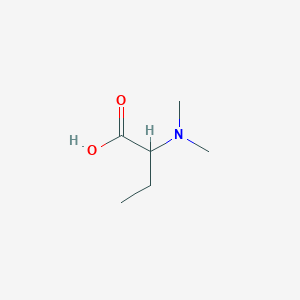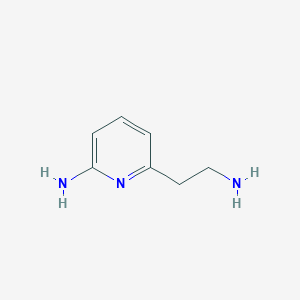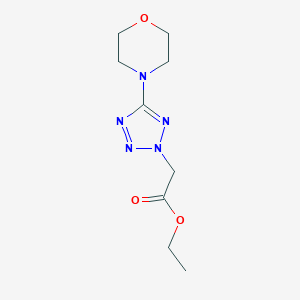![molecular formula C14H18O4 B069000 Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate CAS No. 170955-24-5](/img/structure/B69000.png)
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate, also known as MAMB, is a synthetic compound that belongs to the family of benzoate esters. It has been widely used in scientific research for its potential therapeutic properties, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate is still not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. This modulation may lead to an improvement in cognitive function and memory.
Effets Biochimiques Et Physiologiques
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine and dopamine levels in the brain, as well as an improvement in neuronal plasticity and synaptic transmission. Additionally, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate in lab experiments is its ability to improve cognitive function and memory in animal models. Additionally, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate in lab experiments. For example, the exact mechanism of action is still not fully understood, and there may be potential side effects that have not yet been identified.
Orientations Futures
There are several future directions for research on Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate. One area of interest is the potential use of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate and to identify any potential side effects. Finally, there is a need for more studies to investigate the long-term effects of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate on cognitive function and memory.
In conclusion, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate is a synthetic compound that has shown potential therapeutic properties in the field of neuroscience. It has been extensively studied for its ability to improve cognitive function and memory, and has been investigated for its potential as a treatment for neurodegenerative diseases. While there are still some limitations to using Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate in lab experiments, there are several future directions for research that may lead to new treatments for neurological disorders.
Méthodes De Synthèse
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate can be synthesized using a simple and efficient method that involves the reaction between 4-hydroxybenzoic acid and 3-acetoxy-2-methylpropyl bromide in the presence of a base catalyst, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate.
Applications De Recherche Scientifique
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to have a positive effect on cognitive function, memory, and learning in animal models. Additionally, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
170955-24-5 |
|---|---|
Nom du produit |
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate |
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
methyl 4-[(2S)-3-acetyloxy-2-methylpropyl]benzoate |
InChI |
InChI=1S/C14H18O4/c1-10(9-18-11(2)15)8-12-4-6-13(7-5-12)14(16)17-3/h4-7,10H,8-9H2,1-3H3/t10-/m0/s1 |
Clé InChI |
QYNDPZSAUSXXAU-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CC1=CC=C(C=C1)C(=O)OC)COC(=O)C |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)COC(=O)C |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(=O)OC)COC(=O)C |
Synonymes |
Benzoic acid, 4-[3-(acetyloxy)-2-methylpropyl]-, methyl ester, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



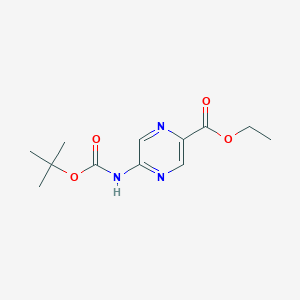

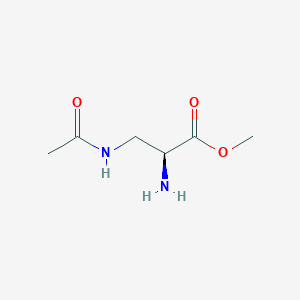

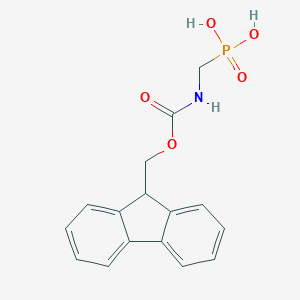
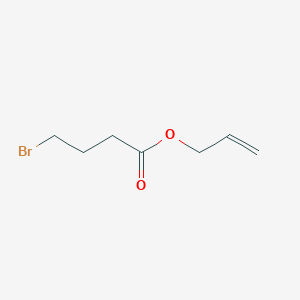
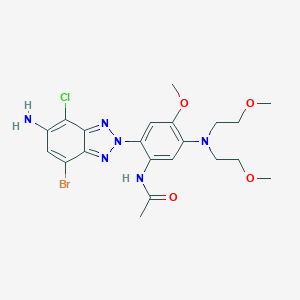
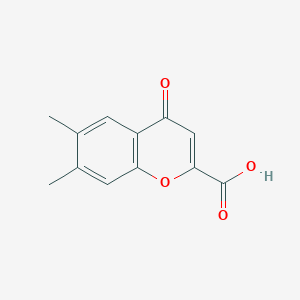
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)
